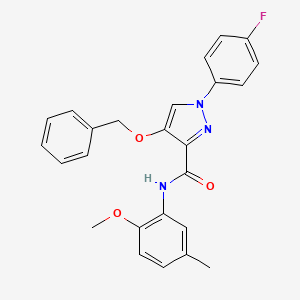

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are utilized in various pharmacological applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis:

Synthesis of Pyrazole Core: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The next step includes the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction.

Addition of Benzyloxy Group:

Final Functionalization: The compound is completed by introducing the N-(2-methoxy-5-methylphenyl) group through amide bond formation, which can be facilitated by reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide may involve optimizing the above synthetic route to increase yield and reduce costs. It typically requires the scale-up of chemical reactions, efficient purification techniques such as recrystallization or chromatography, and strict quality control measures to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy group might undergo oxidation under strong oxidizing conditions to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: Aromatic substitution reactions might occur at the fluorophenyl group under suitable conditions, like nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas over palladium on carbon or sodium borohydride.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Amines.

Substitution Products: Substituted pyrazole derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a valuable reagent in developing novel organic compounds.

Biology and Medicine

In biology and medicine, pyrazole derivatives like this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities. They act on various biological pathways, making them candidates for drug discovery and development.

Industry

In the industrial sector, these compounds are used in the development of new materials with specific properties, such as polymers and coatings. Their ability to undergo various chemical reactions makes them versatile building blocks in materials science.

Mécanisme D'action

The mechanism by which 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole ring may interact with target proteins, modulating their activity and triggering downstream biological responses. The specific functional groups, like the fluorophenyl and benzyloxy moieties, contribute to the compound's binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzyloxy)-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the fluorophenyl and methoxy-methylphenyl groups, making it less versatile.

1-(4-Fluorophenyl)-3-(2-methoxyphenyl)-1H-pyrazole: Similar but lacks the benzyloxy group, affecting its reactivity and biological activity.

4-(Benzyloxy)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of a fluorine, resulting in different chemical properties.

Uniqueness

4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications in various fields of research. The presence of a fluorine atom, for instance, can significantly alter its electronic properties and interaction with biological targets, enhancing its efficacy in certain applications.

This compound's distinct chemical structure and versatility make it a valuable asset in scientific research and industrial applications.

Activité Biologique

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H24FNO3

- Molecular Weight : 393.44 g/mol

- CAS Number : Not explicitly listed, but related compounds can be referenced for structural similarity.

The structure of the compound features a pyrazole ring substituted with a benzyloxy group and a fluorophenyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that modifications in the substituents on the pyrazole ring could enhance cytotoxicity against human cancer cells, suggesting a potential pathway for developing more effective anticancer agents .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in vitro, indicating its potential utility in treating inflammatory diseases . The structure-activity relationship studies suggest that the presence of the benzyloxy and fluorophenyl groups may contribute to this effect by enhancing lipophilicity and receptor binding affinity.

3. Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes. Inhibition of these enzymes can lead to increased levels of cAMP, which modulates various cellular functions, including inflammation and immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups attached to the pyrazole core significantly influence its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Benzyloxy Group | Enhances lipophilicity and receptor binding |

| Fluorophenyl Substitution | Increases potency against cancer cell lines |

| Methoxy Group | Modulates anti-inflammatory effects |

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A related pyrazole derivative was tested against breast cancer cell lines and showed an IC50 value of 12 µM, indicating significant cytotoxicity .

- Case Study 2 : Another study explored the anti-inflammatory effects of a structurally similar compound in a murine model of arthritis, demonstrating a reduction in joint swelling and pain scores .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-phenylmethoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O3/c1-17-8-13-22(31-2)21(14-17)27-25(30)24-23(32-16-18-6-4-3-5-7-18)15-29(28-24)20-11-9-19(26)10-12-20/h3-15H,16H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPNCDXYBHBEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.